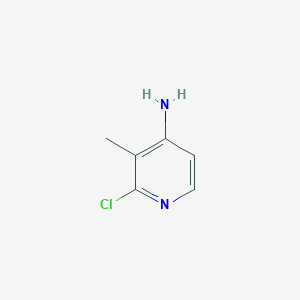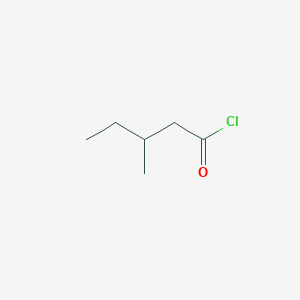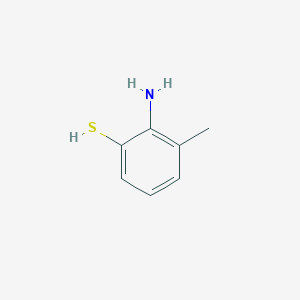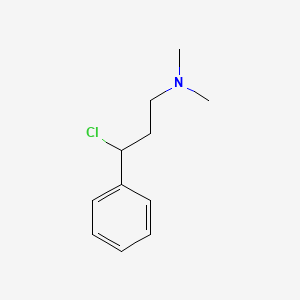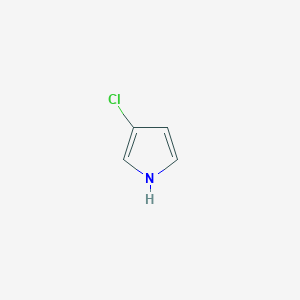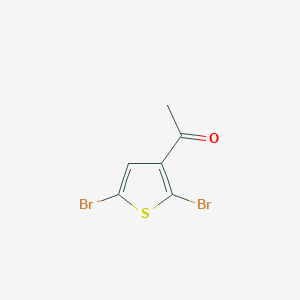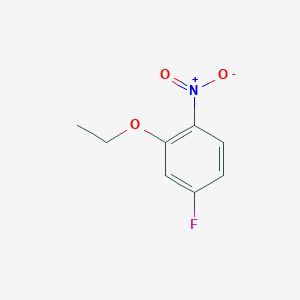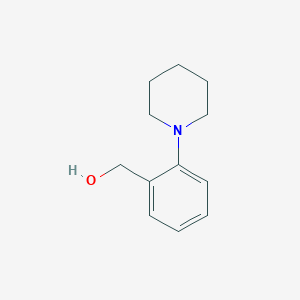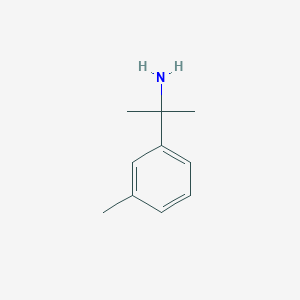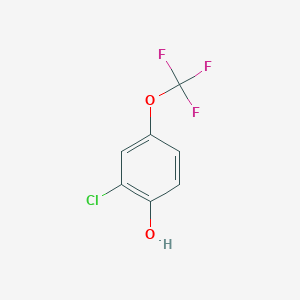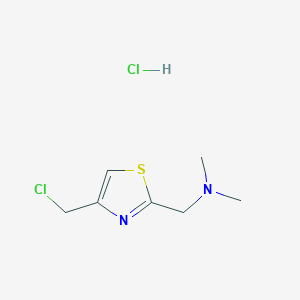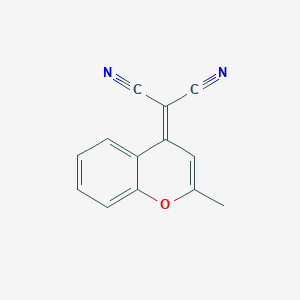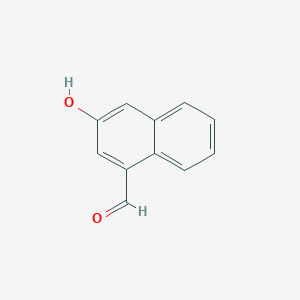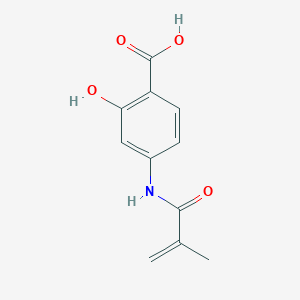
4-Methacrylamidosalicylic acid
概要
説明
4-Methacrylamidosalicylic acid is an organic compound with the chemical formula C11H11NO4. It is a white or almost white solid with certain solubility in water and the ability to form intramolecular and intermolecular hydrogen bonds. This compound is known for its stability and has significant applications in the fields of medicine and cosmetics .
準備方法
The preparation of 4-Methacrylamidosalicylic acid typically involves the reaction of 4-methacrylamide and salicylic acid. The specific reaction conditions and methods can vary depending on laboratory conditions and requirements . One common method involves radical (co)polymerization in solutions such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of azobisisobutyronitrile (AIBN) as an initiator at 65°C for 24 hours. The resulting polymers are isolated by dialysis against water followed by freeze drying .
化学反応の分析
4-Methacrylamidosalicylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
科学的研究の応用
4-Methacrylamidosalicylic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-Methacrylamidosalicylic acid involves its interaction with specific molecular targets and pathways. For instance, its polymeric derivatives form luminescent complexes with europium and terbium ions, which are used for biovisualization of cells, viruses, tissues, and biological processes . The compound’s ability to form hydrogen bonds and its stability contribute to its effectiveness in various applications.
類似化合物との比較
4-Methacrylamidosalicylic acid can be compared with other similar compounds such as:
4-Aminosalicylic acid: An antituberculosis drug that forms luminescent complexes with europium and terbium ions.
Methacrylic acid: An organic compound used in the production of polymers and coatings.
Salicylic acid: Known for its use in skin care products and anti-inflammatory drugs.
The uniqueness of this compound lies in its ability to form stable hydrogen bonds and its wide range of applications in various fields, from medicine to industry.
特性
IUPAC Name |
2-hydroxy-4-(2-methylprop-2-enoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-6(2)10(14)12-7-3-4-8(11(15)16)9(13)5-7/h3-5,13H,1H2,2H3,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLCVRHQTJPCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC(=C(C=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501208 | |
| Record name | 2-Hydroxy-4-[(2-methylacryloyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50512-48-6 | |
| Record name | 2-Hydroxy-4-[(2-methylacryloyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
